molecular formula C10H5F2NO3 B1609446 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 144216-11-5

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1609446
CAS RN: 144216-11-5
M. Wt: 225.15 g/mol
InChI Key: URJLZNXCWLEREY-UHFFFAOYSA-N
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Description

“6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound that is related to the quinolone family . It is similar to fluoroquinolonic acid, which is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

Scientific Research Applications

Antibacterial Activity

The compound is a part of the fluoroquinolone family, which are known for their antibacterial properties . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . They inhibit bacterial DNA-gyrase, affecting bacteria reproduction .

Treatment of Resistant Infections

Fluoroquinolones, including this compound, have a specific mechanism of action, different from antibiotics and other groups of antibacterials . This allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

Synthesis of Other Fluoroquinolones

This compound can be used as an intermediate in the synthesis of other fluoroquinolones . For example, it is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

Formation of Metal Complexes

The formation of complexes of fluoroquinolones with metals and their applications have been considered . These complexes can have different properties and applications, expanding the use of this compound .

Antineoplastic Activity

Research studies on antineoplastic activity of related compounds have shown that derivatives containing the cyclohexyl group in position 2 are the most effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .

Inhibition of Topoisomerase IV

The compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. This makes it a valuable tool for investigating the mechanisms of action of these enzymes.

properties

IUPAC Name

6,7-difluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-6-1-4-8(2-7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJLZNXCWLEREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424502
Record name SBB009385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

144216-11-5
Record name SBB009385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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